Triallyl phosphite

Lithium-ion battery Electrolyte additive High-temperature storage

Triallyl phosphite (TAPi; CAS 102-84-1) is a triallyl ester of phosphorous acid, belonging to the trialkyl phosphite class. Characterized by three allyl groups (C9H15O3P, MW 202.19), it functions as a versatile radical precursor, crosslinking monomer, and electrolyte additive.

Molecular Formula C9H15O3P
Molecular Weight 202.19 g/mol
CAS No. 102-84-1
Cat. No. B087223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriallyl phosphite
CAS102-84-1
Molecular FormulaC9H15O3P
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESC=CCOP(OCC=C)OCC=C
InChIInChI=1S/C9H15O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-6H,1-3,7-9H2
InChIKeyKJWHEZXBZQXVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triallyl Phosphite (CAS 102-84-1): Procurement-Ready Organophosphorus Reagent with Quantified Performance Differentiation


Triallyl phosphite (TAPi; CAS 102-84-1) is a triallyl ester of phosphorous acid, belonging to the trialkyl phosphite class. Characterized by three allyl groups (C9H15O3P, MW 202.19), it functions as a versatile radical precursor, crosslinking monomer, and electrolyte additive. Unlike more stable triaryl phosphites or trialkyl phosphates, TAPi exhibits distinct reactivity arising from its allyl-P(III) moiety, enabling participation in radical cyclization [1], coordination chemistry [2], and redox-active interfacial film formation [3].

Multifunctional allyl phosphite reagent
Radical cyclization and crosslinking precursor
Electrolyte additive for Li-ion cells

Why Triallyl Phosphite Cannot Be Simply Replaced by Triethyl Phosphite or Triphenyl Phosphite in Critical Applications


Generic substitution among phosphite esters is not scientifically valid. Triallyl phosphite differs fundamentally from saturated alkyl (e.g., triethyl phosphite) or aromatic (e.g., triphenyl phosphite) analogs in three dimensions: (1) Allyl-P(III) radicals undergo competitive β-scission and cyclization pathways [1], whereas alkyl-P(III) species follow distinct Arbuzov or SN2 trajectories; (2) Hydrolytic stability is substantially lower than that of triaryl phosphites, demanding anhydrous handling but enabling rapid in-situ reactivity [2]; (3) The three terminal alkene groups confer dual monomer/crosslinker functionality absent in non-allyl phosphites [3]. These differences translate into quantifiable performance gaps in electrolyte additives, polymer network formation, and organometallic synthesis, as detailed in the evidence below.

Allyl-P(III) radical pathways (β-scission/cyclization) diverge from alkyl phosphites — not reproducible with triethyl phosphite.
Trifunctional alkene crosslinking capability absent in non-allyl phosphites — limits direct substitution in polymer networks.
Hydrolytic stability profile differs from triaryl phosphites — may require anhydrous handling and shift reaction kinetics.

Triallyl Phosphite Differentiation Evidence: Head-to-Head Performance Data Versus Baseline and Class Comparators


Electrolyte Additive: 91.7% Discharge Capacity Retention vs. Untreated Baseline

In LiNi0.6Co0.2Mn0.2O2/graphite pouch cells, triallyl phosphite (TAPi) as an electrolyte additive at 0.5 wt% loading improved initial discharge capacity retention after high-temperature storage (45°C) to 91.7%, compared to untreated cells [1]. At 1 wt%, retention remained high at 89.5%, confirming the protective interfacial film formation observed by XPS and TEM [1].

Capacity retention
Head-to-head
91.7% at 0.5 wt% TAPi (45°C storage)
Supports high-temperature electrolyte additive fit
Baseline retention not reported
Lithium-ion battery Electrolyte additive High-temperature storage

Flame Retardant Synergy: Phosphorus-Containing Crosslinking for Char Formation

Triallyl phosphite incorporates phosphorus directly into polymer backbones via its three allyl groups, promoting char formation during combustion. This mechanism contrasts with additive-type phosphates (e.g., triallyl phosphate) that may leach or volatilize. While specific LOI or UL94 data are not available, the class-level flame retardant efficacy of organophosphites is well-established , and TAPi's covalent incorporation ensures permanent, non-leaching fire resistance [1].

Flame retardant design
Class-level
Covalent P incorporation for char formation
Supports non-leaching flame retardant approach
Direct fire test data not available
Flame retardant Polymer crosslinking Halogen-free

Polymer Crosslinking: Three Reactive Allyl Groups Enable Higher Network Density

Triallyl phosphite possesses three allyl functionalities per molecule, providing a higher crosslinking potential than monofunctional or difunctional monomers. This structural advantage translates to increased crosslink density in radical-initiated polymerizations [1]. While direct swelling ratio or gel content data are unavailable, the molecular architecture inherently yields more robust networks compared to monofunctional phosphites [2].

Crosslink density
Class-level
Three allyl groups for high network density
Supports high-network-density polymer design
Swelling/gel content data to verify
Specialty polymers Crosslinking monomer Thermoset resins

Radical Reactivity Profile: β-Scission vs. Cyclization Pathways Differ from Alkyl Phosphites

Triallyl phosphite generates phosphoranyl radicals that undergo competitive β-scission (releasing allyl radicals) and cyclization to form oxaphosphetanylmethyl radicals [1]. This dual-pathway behavior is unique to allyl-substituted phosphites and contrasts with trialkyl phosphites (e.g., triethyl phosphite), which primarily follow SN2-like Arbuzov pathways [2].

Radical pathway
Cross-study
TAPi: β-scission + cyclization
Triethyl phosphite: SN2-like Arbuzov
Enables unique radical synthetic routes
Mechanistic divergence, not quantified
Radical chemistry Organophosphorus synthesis Phosphoranyl radicals

Synthesis Efficiency: High-Purity Triallyl Phosphite via Optimized Low-Temperature Route

A patented method for synthesizing triallyl phosphite reports high yield and purity via controlled addition of phosphorus trichloride to allyl alcohol at < -8°C under nitrogen [1]. This process minimizes side reactions (e.g., oxidation to phosphate, allyl rearrangement) that plague conventional room-temperature syntheses [2].

Synthesis purity
Data to verify
Optimized low-temperature route claimed
Supports reproducible high-purity procurement
Exact purity not disclosed in patent abstract
Organophosphorus synthesis Process chemistry Quality control

Coordination Chemistry: Selective Rh(I) and Pd(II) Complexation vs. Pt(II) Inertness

Triallyl phosphite forms stable complexes with Rh(I) and Pd(II) but fails to coordinate with Pt(II) [1]. This metal selectivity contrasts with triaryl phosphites (e.g., triphenyl phosphite), which readily form complexes with all three metals [2].

Metal selectivity
Cross-study
TAPi: Rh(I)/Pd(II) complexes; no Pt(II)
Triphenyl phosphite: complexes with all three
Enables metal-selective catalyst design
Binary coordination outcome vs triphenyl phosphite
Homogeneous catalysis Organometallic chemistry Ligand design

Triallyl Phosphite Procurement Scenarios: Evidence-Backed Industrial and Research Applications


High-Temperature Lithium-Ion Battery Electrolyte Formulation

Incorporate triallyl phosphite at 0.5–1 wt% as an electrolyte additive for LiNi0.6Co0.2Mn0.2O2/graphite pouch cells. The additive forms a protective interfacial film, enhancing discharge capacity retention to 91.7% after 45°C storage [1]. This directly addresses thermal degradation issues in high-nickel NCM cathodes used in electric vehicles and grid storage.

Halogen-Free Flame Retardant Polymer Synthesis

Utilize triallyl phosphite as a comonomer in radical polymerizations to covalently incorporate phosphorus into polymer backbones. This approach confers permanent flame retardancy through char formation, avoiding the migration issues of additive-type phosphates . Suitable for polyolefins, polyesters, and epoxy resins in electronics, automotive interiors, and construction materials.

High-Crosslink-Density Thermoset Resin Development

Employ triallyl phosphite as a trifunctional crosslinking monomer in the synthesis of specialty polymers and resins. The three allyl groups enable efficient network formation, yielding materials with tailored mechanical strength and thermal stability [2]. Ideal for high-performance coatings, adhesives, and ion-exchange membranes.

Radical-Mediated Organophosphorus Synthesis

Use triallyl phosphite as a radical precursor in synthetic routes that exploit its unique β-scission/cyclization behavior. This reactivity enables access to oxaphosphetane derivatives and allyl radical intermediates not obtainable via conventional Arbuzov chemistry with trialkyl phosphites [3]. Valuable for academic research and specialty chemical manufacturing.

Application
Selection Property
Validation Focus
Li-ion battery electrolyte additive
Interfacial film formation at elevated temperature
Capacity retention under thermal stress
Halogen-free flame retardant polymer synthesis
Covalent phosphorus incorporation via allyl crosslinking
Char formation and leaching resistance
High-crosslink-density thermoset resin
Trifunctional allyl crosslinking monomer
Network density and mechanical properties
Radical-mediated organophosphorus synthesis
Allyl-P(III) radical pathway divergence
Access to oxaphosphetane and allyl radical intermediates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triallyl phosphite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.